Introduction: The Strategic Value of Fluorinated Azetidines in Modern Drug Discovery
Introduction: The Strategic Value of Fluorinated Azetidines in Modern Drug Discovery
An In-Depth Technical Guide to 3-(2,2,2-Trifluoroethyl)azetidine Hydrochloride for Advanced Research and Development
Azetidines, four-membered saturated nitrogen-containing heterocycles, have emerged from the shadow of their more famous β-lactam cousins to become privileged scaffolds in medicinal chemistry.[1][2] Their unique structural properties—a blend of high ring strain (approximately 25 kcal/mol), conformational rigidity, and sufficient chemical stability—make them valuable bioisosteres for larger, more flexible ring systems.[1][3] This rigidity can reduce the entropic penalty of binding to a biological target, potentially leading to higher affinity and selectivity.[3]
The incorporation of fluorine, particularly the trifluoromethyl (CF3) group, into drug candidates is a well-established strategy to enhance metabolic stability, modulate lipophilicity, and improve binding affinity. The introduction of a 2,2,2-trifluoroethyl moiety to the azetidine core, as seen in 3-(2,2,2-Trifluoroethyl)azetidine hydrochloride, combines the benefits of both structural motifs. This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and handling of this compound, offering field-proven insights for its application in research and drug development.
PART 1: Core Chemical and Physical Properties
3-(2,2,2-Trifluoroethyl)azetidine hydrochloride is a building block designed for use in synthetic and medicinal chemistry. Its hydrochloride salt form enhances stability and improves handling characteristics, particularly aqueous solubility, compared to the free base.
Below is the chemical structure of the protonated azetidine cation.
Caption: Chemical Structure of the 3-(2,2,2-Trifluoroethyl)azetidinium ion.
A summary of its key physicochemical properties is presented in Table 1.
| Property | Value | Source(s) |
| CAS Number | 1394041-81-6 | [4][5] |
| Molecular Formula | C₅H₉ClF₃N | [4][5] |
| Molecular Weight | 175.58 g/mol | [4][5] |
| MDL Number | MFCD22375347 | [4] |
| Physical Form | Solid | [6] |
| Storage Conditions | Inert atmosphere, 2-8°C | [5] |
| SMILES | FC(F)(F)CC1CNC1.[H]Cl | [5] |
| InChIKey | CHNUKKDPKWKADW-UHFFFAOYSA-N (for free base) | [7] |
PART 2: Synthesis and Reactivity
The synthesis of substituted azetidines is a field of active research due to the challenges posed by ring strain.[2] General strategies often involve intramolecular cyclization, ring expansion of aziridines, or strain-release reactions of highly strained precursors like 1-azabicyclo[1.1.0]butanes (ABBs).[8][9]
Plausible Synthetic Pathway
A viable synthetic route to 3-(2,2,2-Trifluoroethyl)azetidine hydrochloride can be conceptualized through the functionalization of a pre-formed azetidine ring. A logical approach involves the alkylation of an appropriate azetidine precursor. One such pathway could start from a commercially available intermediate like N-Boc-3-azetidinone.
Caption: Conceptual workflow for the synthesis of the target compound.
Causality in Synthesis Design:
-
Starting Material: N-Boc-3-azetidinone is chosen due to its commercial availability and the presence of a ketone handle, which is a versatile functional group for C-C bond formation. The Boc (tert-butyloxycarbonyl) group is an excellent choice for protecting the azetidine nitrogen; it is stable to many reaction conditions (like the Wittig reaction) but can be easily removed under acidic conditions.
-
Step 1 (Wittig Reaction): A Wittig-type reaction is ideal for converting the ketone into the desired exocyclic double bond. A phosphorane derived from 2,2,2-trifluoroethyl bromide would introduce the required trifluoroethylidene moiety.
-
Step 2 (Reduction): The resulting alkene must be reduced to the corresponding alkane. Catalytic hydrogenation using palladium on carbon (Pd/C) is a standard, high-yielding method for reducing double bonds without affecting the trifluoromethyl group or the Boc protecting group.
-
Step 3 (Deprotection): The final step is the removal of the Boc group to liberate the secondary amine. Treatment with a strong acid, such as hydrochloric acid in an anhydrous solvent like dioxane or diethyl ether, simultaneously removes the Boc group and forms the desired hydrochloride salt in a single, clean step.
Reactivity Profile
The reactivity of 3-(2,2,2-Trifluoroethyl)azetidine is dominated by two key features: the nucleophilic nitrogen atom and the strain of the four-membered ring.
-
N-Functionalization: The secondary amine is a nucleophile and can be readily functionalized via acylation, alkylation, reductive amination, or arylation to incorporate the scaffold into a larger molecule. This is the primary reaction used in drug discovery programs.[10]
-
Ring-Opening: While more stable than aziridines, the azetidine ring can undergo nucleophilic ring-opening under certain conditions, driven by the release of ring strain.[1] This reactivity can be exploited for further synthetic transformations but must also be considered for potential metabolic liabilities in a drug development context.
PART 3: Spectroscopic Characterization
Unambiguous characterization is critical. The following provides an expected spectroscopic profile based on the compound's structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton spectrum is expected to be complex due to the presence of the trifluoromethyl group, which causes coupling with nearby protons (²J(H-F), ³J(H-F)).
-
Azetidine Ring Protons (CH, CH₂): Multiple signals are expected in the range of 3.0-4.5 ppm. The protons adjacent to the nitrogen will be deshielded and appear further downfield.
-
Trifluoroethyl Protons (CH₂): A quartet is expected around 2.5-3.0 ppm due to coupling with the three fluorine atoms (³J(H-F)).
-
Amine Proton (NH₂⁺): A broad singlet, typically in the 8.0-10.0 ppm range, which may exchange with D₂O.
-
-
¹³C NMR:
-
Azetidine Carbons: Signals expected in the 40-60 ppm range.
-
Trifluoroethyl Carbons: The CH₂ carbon will appear around 30-40 ppm, while the CF₃ carbon will be a distinct quartet (due to ¹J(C-F) coupling) in the 120-130 ppm region.
-
-
¹⁹F NMR: A triplet is expected, corresponding to the three equivalent fluorine atoms coupling with the adjacent CH₂ group (³J(F-H)).
Mass Spectrometry (MS)
Electrospray ionization (ESI) in positive mode would show the molecular ion for the free base [M+H]⁺.
-
Predicted Monoisotopic Mass [M+H]⁺: 140.0682 Da.[7]
PART 4: Applications in Drug Development
The 3-(2,2,2-Trifluoroethyl)azetidine scaffold is a valuable building block for creating drug candidates with improved pharmacological profiles.
Caption: Logic diagram illustrating the scaffold's contribution to drug properties.
-
Metabolic Stability: The CF₃ group is electronically withdrawing and sterically bulky, often blocking sites of metabolic oxidation (e.g., P450-mediated hydroxylation) on adjacent carbons, thereby increasing the drug's half-life.
-
Binding Affinity: The fluorine atoms can act as weak hydrogen bond acceptors, potentially forming favorable interactions within a protein's binding pocket.
-
Conformational Constraint: The rigid azetidine ring locks the trifluoroethyl substituent into a defined spatial orientation, which can be crucial for optimal interaction with a target protein and can improve selectivity.[11] Azetidine-containing compounds have shown promise as potent inhibitors for challenging targets like STAT3.[10]
PART 5: Safety, Handling, and Storage
Proper handling is essential for researcher safety and maintaining compound integrity. The following information is synthesized from available Safety Data Sheets (SDS).[12][13][14]
Hazard Identification
The compound is classified with the following hazards:
| Pictogram | Signal Word |
| GHS07 (Exclamation Mark) | Warning |
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[12][13]
-
Personal Protective Equipment:
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[13]
Storage
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.[14]
-
For long-term stability, store under an inert atmosphere (e.g., Argon or Nitrogen) at refrigerated temperatures (2-8°C).[5]
PART 6: Experimental Protocols
Protocol 1: General Procedure for N-Acylation
This protocol describes a standard method for coupling the azetidine with a carboxylic acid, a common step in library synthesis.
-
Reagents & Equipment:
-
3-(2,2,2-Trifluoroethyl)azetidine hydrochloride
-
Carboxylic acid of interest (1.0 eq)
-
HATU (1.1 eq) or HBTU/HOBt (1.1 eq) coupling agent
-
DIPEA or Triethylamine (2.5 eq)
-
Anhydrous DMF or Dichloromethane (DCM)
-
Magnetic stirrer, round-bottom flask, nitrogen line
-
-
Procedure:
-
To a round-bottom flask under a nitrogen atmosphere, add the carboxylic acid (1.0 eq) and the coupling agent (e.g., HATU, 1.1 eq) to anhydrous DMF.
-
Stir the mixture for 5 minutes at room temperature to pre-activate the acid.
-
Add 3-(2,2,2-Trifluoroethyl)azetidine hydrochloride (1.05 eq) to the mixture.
-
Add the base (DIPEA, 2.5 eq) dropwise. The excess base is required to neutralize the hydrochloride salt and facilitate the coupling reaction.
-
Allow the reaction to stir at room temperature for 4-12 hours. Monitor progress by TLC or LC-MS.
-
Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired N-acylated azetidine.
-
Protocol 2: Acquisition of ¹H NMR Spectrum
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of 3-(2,2,2-Trifluoroethyl)azetidine hydrochloride.
-
Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O) in a clean, dry NMR tube. DMSO-d₆ is often preferred as the amine proton does not exchange.
-
-
Instrument Setup (400 MHz Spectrometer):
-
Insert the sample into the spectrometer.
-
Lock onto the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity.
-
Set the spectral width to approximately 16 ppm, centered around 8 ppm.
-
Set the acquisition time to ~3 seconds and the relaxation delay to 2 seconds.
-
Acquire the spectrum using a 90° pulse angle over 16-32 scans.
-
-
Data Processing:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.
-
Calibrate the chemical shift scale to the residual solvent peak (e.g., DMSO at 2.50 ppm).
-
Integrate the signals and analyze the chemical shifts, multiplicities, and coupling constants to confirm the structure.
-
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